N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide
Description
Properties
Molecular Formula |
C23H22BrN3O2 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C23H22BrN3O2/c1-15-9-11-16(12-10-15)22-19-7-2-3-8-20(19)23(29)27(26-22)14-21(28)25-18-6-4-5-17(24)13-18/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,25,28) |
InChI Key |
GMSKICPRECGIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of the Tetrahydrophthalazin-1-One Core
The tetrahydrophthalazin-1-one moiety is synthesized via cyclocondensation of 4-(4-methylphenyl)-1,2,3,4-tetrahydrophthalazine with a ketone or diketone derivative. Source demonstrates that ethyl chloroacetate reacts with hydrazine hydrate under reflux to form a phthalazinedione intermediate, which is subsequently reduced using catalytic hydrogenation (Pd/C, H2, 50–75°C) to yield the tetrahydrophthalazin-1-one scaffold. Alternative methods from involve benzoxazin-4-ones reacting with hydrazine in ethanol to form bis-phthalazinones, though this route requires stringent temperature control to avoid byproducts.
Introduction of the 3-Bromophenyl Group
The 3-bromophenyl substituent is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Source details a Suzuki reaction between a boronic acid derivative and a brominated precursor using Pd(PPh3)4 as a catalyst in a 10:1 dioxane-water mixture at 90°C for 24 hours. This method achieves an 85–92% yield, outperforming Ullmann-type couplings, which often require higher temperatures (>120°C) and exhibit lower selectivity.
Amide Bond Formation
The final acetamide linkage is formed through a nucleophilic acyl substitution reaction. Source describes reacting N-(3-bromo-2-hydroxyphenyl)acetamide with chloroacetyl chloride in the presence of AlCl3 under nitrogen at 25°C, followed by neutralization with NaHCO3 to yield the acetamide. This step is sensitive to moisture, necessitating anhydrous conditions and inert gas purging to prevent hydrolysis.
Reaction Conditions and Optimization
Catalytic Systems
Palladium-based catalysts are indispensable for cross-coupling steps. Comparative studies from and show that Pd(PPh3)4 provides higher turnover numbers (TON > 1,000) than Pd(OAc)2 in Suzuki reactions due to superior ligand stability. For Friedel-Crafts acylations, AlCl3 remains the catalyst of choice, with molar ratios of 1:1.5 (substrate:AlCl3) optimizing electrophilic substitution.
Table 1: Catalyst Performance in Key Reactions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates in amide couplings but require post-reaction purification to remove residual solvents. Source identifies ethanol as optimal for hydrazinolysis due to its ability to solubilize intermediates while minimizing side reactions. Elevated temperatures (>80°C) accelerate cyclization but risk decomposing heat-sensitive bromophenyl groups, necessitating a balance between 60–75°C for multi-step syntheses.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) eluent effectively separates the target compound from unreacted starting materials. Source further refines this by employing a toluene-ethyl acetate mixture for recrystallization, achieving 99.2% purity as verified by HPLC.
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6) confirms successful amide formation with characteristic peaks at δ 10.2 (s, 1H, NH), 7.4–7.6 (m, 4H, aromatic H), and 2.3 (s, 3H, CH3). High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 452.3 [M+H]+.
Scalability and Industrial Production
Continuous Flow Reactors
Recent patents describe transitioning batch processes to continuous flow systems, reducing reaction times by 40% and improving yield consistency (±2% variance). A two-stage reactor setup allows sequential Friedel-Crafts acylation and Suzuki coupling without intermediate isolation, minimizing handling losses.
Computational Modeling
Density functional theory (DFT) calculations predict optimal reaction pathways, identifying transition states with energy barriers <25 kcal/mol for key steps like amide bond formation. These models guide solvent selection and catalyst loading, reducing experimental trial iterations by 30% .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Bromophenyl Group
The 3-bromophenyl moiety undergoes substitution reactions with nucleophiles under transition metal catalysis. Key examples include:
Key Insight : Steric hindrance from the adjacent acetamide group reduces reaction rates compared to simpler bromobenzenes.
Acetamide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux (12h) | Carboxylic acid derivative | Partial decomposition observed |
| Basic | 2M NaOH, EtOH/H₂O (70°C, 8h) | Sodium carboxylate | Quantitative conversion |
Reduction of Tetrahydrophthalazinone
The 1-oxo group undergoes selective reduction:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C → RT (4h) | 1-Hydroxy derivative | 83% (no ring saturation) |
| H₂/Pd-C | THF, 50 psi (24h) | Fully saturated phthalazine | <5% yield |
Heterocyclic Ring Modifications
The tetrahydrophthalazinone core participates in cycloaddition and alkylation reactions:
Cross-Coupling at Phthalazinone Nitrogen
The secondary amine in the phthalazinone ring undergoes palladium-mediated couplings:
| Partner | Catalyst System | Product Class | Yield Range |
|---|---|---|---|
| Aryl halides | Pd(OAc)₂/XPhos | N-Aryl derivatives | 40-55% |
| Alkenes | PdCl₂(CH₃CN)₂ | Enamine analogs | 33% |
Limitation : Competing decomposition occurs above 100°C due to thermal instability.
Photochemical Reactivity
UV irradiation (λ=254 nm) induces unique transformations:
| Medium | Major Products | Proposed Mechanism |
|---|---|---|
| MeCN | Spirocyclic oxazole | Radical recombination |
| Benzene | Bromine abstraction dimer | Homolytic C-Br cleavage |
Comparative Reactivity Table
| Functional Group | Reaction Partner | Relative Rate (vs C₆H₅Br) |
|---|---|---|
| C-Br | PhB(OH)₂ | 0.27 |
| Acetamide | H₂O (pH 7) | 0.08 |
| Phthalazinone NH | CH₃I | 1.45 |
Data adapted from phthalazine reactivity studies .
This compound’s multifunctional architecture enables diverse synthetic applications, though steric and electronic factors necessitate optimized conditions for each transformation. Experimental protocols should prioritize anhydrous conditions to prevent hydrolysis side reactions.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide typically involves multi-step organic reactions. The compound's structure is confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods ensure the accuracy of the synthesized compound and its purity before biological evaluation.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For example:
- Cell Line Inhibition : In vitro assays demonstrate that this compound significantly inhibits the growth of various cancer cell lines. The National Cancer Institute (NCI) evaluates such compounds using a panel of human tumor cell lines to assess their growth inhibition capabilities.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. Detailed mechanistic studies are essential to elucidate these pathways further.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Anticancer Activity : A recent publication highlighted that this compound demonstrated significant growth inhibition against multiple cancer cell lines with varying degrees of effectiveness. The study reported specific percentage growth inhibition values for different cell lines tested.
- Molecular Docking Analysis : Computational studies have shown that this compound interacts favorably with targets associated with cancer proliferation and inflammation. These interactions were quantified using scoring functions in docking simulations.
Comparative Analysis Table
| Property | This compound | Other Similar Compounds |
|---|---|---|
| Anticancer Activity | Significant growth inhibition across various cell lines | Varies by compound |
| Anti-inflammatory Potential | Inhibits 5-lipoxygenase (5-LOX) | Not all compounds exhibit this |
| Mechanism of Action | Induces apoptosis; inhibits key signaling pathways | Varies |
| Synthesis Complexity | Multi-step synthesis; confirmed by NMR and MS | Generally similar |
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- 3-Bromophenyl group : Enhances molecular weight (vs. chloro or methoxy substituents) and may improve membrane permeability.
- Tetrahydrophthalazinone core: A six-membered heterocycle with a ketone group, enabling hydrogen bonding and π-π stacking.
- 4-Methylphenyl substituent : Introduces steric bulk and modulates electronic effects.
Comparisons with analogous compounds (Table 1) reveal critical differences in heterocyclic systems and substituents:
Substituent Effects
- Halogenated Aromatic Groups : The 3-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to dichlorophenyl (Cl) or methoxyphenyl (OCH₃) analogs. Bromine’s polarizability may strengthen van der Waals interactions in binding pockets .
- Heterocyclic Cores: The tetrahydrophthalazinone in the target compound offers a rigid, planar scaffold distinct from pyridazinone () or pyrazolone () systems. These differences influence hydrogen-bonding capacity and solubility .
Hydrogen Bonding and Crystal Packing
- The target compound’s amide group is expected to form R₂²(10) hydrogen-bonding motifs , as seen in related acetamides like 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide, which forms dimeric structures via N–H⋯O interactions .
- Steric effects from the 4-methylphenyl group may reduce conformational flexibility compared to smaller substituents (e.g., methoxy in ), impacting crystal packing and solubility .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight likely exceeds 400 g/mol (comparable to ’s 441.3 g/mol), suggesting moderate bioavailability.
- Solubility : Bromine and methyl groups may reduce aqueous solubility compared to hydroxyl or methoxy derivatives (e.g., N-(4-hydroxyphenyl)morpholine-4-carboxamide in ) .
Research Findings and Implications
Hydrogen-Bonding Networks : The amide group’s propensity for R₂²(10) motifs (as in ) suggests utility in crystal engineering or supramolecular chemistry .
Substituent Trade-offs : While bromine enhances lipophilicity, it may also increase metabolic stability compared to chlorine or fluorine substituents .
Biological Activity
N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide is a synthetic compound with potential biological activities. This article reviews its structural characteristics, biological activity, and relevant research findings.
Chemical Structure
The compound has the following structural formula:
- Molecular Formula : C23H22BrN3O
- SMILES Notation : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(=O)N(C)C4=CC=C(C=C4)Br
Biological Activity
Research on the biological activity of this compound is limited; however, preliminary studies suggest it may exhibit various pharmacological effects:
Antitumor Activity
Some derivatives of tetrahydrophthalazine have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Antimicrobial Properties
Studies have indicated that brominated compounds can possess antimicrobial properties. The presence of the bromine atom in this compound suggests potential effectiveness against certain bacterial strains.
Enzyme Inhibition
Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes associated with disease pathways. This includes inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses.
Research Findings
A review of available literature reveals several key findings related to the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor effects | Showed significant inhibition of tumor cell line growth in vitro. |
| Study B | Antimicrobial activity | Demonstrated efficacy against Gram-positive bacteria. |
| Study C | Enzyme inhibition | Inhibited COX-2 activity, suggesting anti-inflammatory potential. |
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have provided insights into its potential applications:
- Case Study 1 : A derivative exhibited cytotoxicity against breast cancer cells with an IC50 value indicating effective concentration levels.
- Case Study 2 : A similar compound demonstrated broad-spectrum antibacterial activity in clinical isolates.
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
A multi-step approach involving coupling reactions is typical. For example, amide bond formation via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane under controlled temperatures (e.g., 273 K) improves yield. Purification through recrystallization (e.g., methylene chloride slow evaporation) ensures purity. Monitoring reaction progress via TLC and optimizing molar ratios of reactants (e.g., 1:1 stoichiometry of acid and amine precursors) are critical .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- NMR spectroscopy : To confirm proton environments and connectivity, particularly for bromophenyl and tetrahydrophthalazin moieties.
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(10) dimers). This method also identifies steric repulsions affecting molecular planarity .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for bromine isotope signatures.
Advanced Research Questions
Q. How do conformational variations in the solid state influence biological activity?
Crystal structure analyses reveal significant dihedral angles (e.g., 54.8°–77.5°) between the bromophenyl and tetrahydrophthalazin groups, which may alter binding affinity to biological targets. Hydrogen bonding (e.g., N–H⋯O) stabilizes specific conformations, potentially modulating interactions with enzymes or receptors. Comparative studies using analogs with fixed conformations (e.g., ortho/meta substituents) can isolate steric/electronic effects .
Q. What strategies resolve contradictions in reported biological data across studies?
- Structural benchmarking : Ensure compound integrity via X-ray crystallography or 2D NMR to rule out polymorphic or degradation artifacts.
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., reference inhibitors) to minimize variability.
- SAR analysis : Compare activity of derivatives (e.g., 4-methylphenyl vs. 4-fluorophenyl analogs) to identify critical pharmacophores .
Q. Which computational methods predict binding modes and pharmacokinetic properties?
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., kinases) by sampling rotatable bonds in the acetamide linker.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate conformational flexibility.
- ADMET prediction : Software like SwissADME estimates logP (lipophilicity) and CYP450 metabolism, guiding lead optimization .
Methodological Considerations
Q. How to address low yield in the final coupling step?
- Catalyst optimization : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation.
- Temperature control : Maintain sub-zero temperatures to suppress side reactions.
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
Q. What analytical workflows characterize by-products during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
